molecular formula C19H20N2O4 B11280249 4-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzamide

4-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzamide

Cat. No.: B11280249
M. Wt: 340.4 g/mol
InChI Key: SQJKQGIBEKXKQX-UHFFFAOYSA-N
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Description

4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide is a complex organic compound that features a benzofuran moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to form dihydro derivatives.

    Substitution: The acetamido and benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamido}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core, coupled with the acetamido and benzamide groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]benzamide

InChI

InChI=1S/C19H20N2O4/c1-19(2)10-13-4-3-5-15(17(13)25-19)24-11-16(22)21-14-8-6-12(7-9-14)18(20)23/h3-9H,10-11H2,1-2H3,(H2,20,23)(H,21,22)

InChI Key

SQJKQGIBEKXKQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N)C

Origin of Product

United States

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